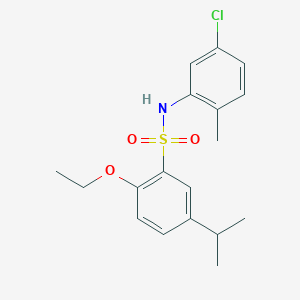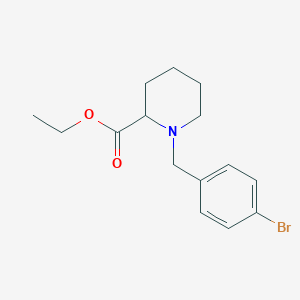![molecular formula C16H19NO B4921255 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s but gained popularity in the 2000s as a recreational drug. MDPV is known for its potent psychostimulant effects and has been associated with numerous cases of addiction, overdose, and even death. However, beyond its recreational use, MDPV has also been the focus of scientific research due to its potential therapeutic applications. In
作用機序
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. This compound also acts as a potent agonist at the alpha-2 adrenergic receptor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to produce behavioral effects, such as increased locomotor activity, stereotypy, and social interaction.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying dopamine-related disorders. This compound is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to using this compound in lab experiments. It has a high potential for abuse and addiction, which can make it difficult to control its use in animal studies. This compound is also associated with numerous adverse effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. One area of research is the development of new therapeutic applications for this compound. Studies have shown that this compound may be effective in treating ADHD and other dopamine-related disorders, and further research is needed to explore its potential in these areas. Another area of research is the development of new analogs of this compound that may have improved therapeutic properties or reduced abuse potential. Finally, more research is needed to understand the long-term effects of this compound use on the brain and behavior.
合成法
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with pyrrolidine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-8-13(12-17-10-4-5-11-17)14-6-2-3-7-15(14)16/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMIBUORLULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)
![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)



![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)


![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
